3-Isopropylpyrazolo[1,5-a]pyridine

Positional isomer synthesis Drug intermediate Regioselective derivatization

3-Isopropylpyrazolo[1,5-a]pyridine (CAS 59942-83-5) is a fused bicyclic heterocycle consisting of a pyrazole ring fused to a pyridine ring with an isopropyl substituent at the 3-position of the pyrazole. It belongs to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry valued for its metabolic stability and ability to act as an isostere of indole, purine, or azaindole cores.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B11919594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylpyrazolo[1,5-a]pyridine
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C=CC=CN2N=C1
InChIInChI=1S/C10H12N2/c1-8(2)9-7-11-12-6-4-3-5-10(9)12/h3-8H,1-2H3
InChIKeyJVRMJJIGKBPHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylpyrazolo[1,5-a]pyridine – Core Scaffold Properties and Research-Grade Procurement Baseline


3-Isopropylpyrazolo[1,5-a]pyridine (CAS 59942-83-5) is a fused bicyclic heterocycle consisting of a pyrazole ring fused to a pyridine ring with an isopropyl substituent at the 3-position of the pyrazole [1]. It belongs to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry valued for its metabolic stability and ability to act as an isostere of indole, purine, or azaindole cores . Commercially, it is supplied as a research intermediate with a typical purity of 97% or 98%, a molecular weight of 160.22 g/mol, and a molecular formula of C10H12N2 [1].

Why 3-Isopropylpyrazolo[1,5-a]pyridine Cannot Be Replaced by Other In-Class Isomers or Des-Isopropyl Analogs


Simple in-class substitution fails because the position of the isopropyl group on the pyrazolo[1,5-a]pyridine core dictates the compound's synthetic utility and downstream application. The 3-isopropyl isomer (CAS 59942-83-5) is structurally distinct from the 2-isopropyl isomer (CAS 59942-84-6), which serves as the key intermediate for AV1013, a clinical-stage glial cell modulator . Substituting the 3-isopropyl with a 3-isobutyryl group yields ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine), a marketed PDE inhibitor with a completely different pharmacological profile [1]. The absence of the isobutyryl moiety in the target compound eliminates PDE inhibitory activity, making it unsuitable for ibudilast-based applications but advantageous as a versatile, unfunctionalized building block for derivatization at the 3-position, 5-position, or via cross-coupling reactions .

Quantitative Differentiation of 3-Isopropylpyrazolo[1,5-a]pyridine Against Closest Structural Analogs


Positional Isomerism: 3-Isopropyl vs. 2-Isopropyl Regulate Divergent Synthetic Utility

The 3-isopropyl substitution pattern on the pyrazolo[1,5-a]pyridine scaffold creates a distinct synthetic intermediate compared to the 2-isopropyl isomer. While 2-isopropylpyrazolo[1,5-a]pyridine (CAS 59942-84-6) is the established precursor for AV1013, a drug candidate targeting neuropathic pain and addiction , the 3-isopropyl isomer (CAS 59942-83-5) provides an alternative regiochemistry that enables different SAR exploration [1]. The two isomers are chemically distinct: 3-isopropyl has the alkyl group on the pyrazole ring carbon adjacent to the bridgehead nitrogen, whereas 2-isopropyl places it one position further, altering electronic distribution and reactivity in subsequent functionalization reactions [1].

Positional isomer synthesis Drug intermediate Regioselective derivatization

Lipophilicity and TPSA Differential Between 3-Isopropylpyrazolo[1,5-a]pyridine and Unsubstituted Parent Scaffold

The introduction of an isopropyl group at the 3-position markedly increases lipophilicity compared to the unsubstituted pyrazolo[1,5-a]pyridine scaffold. 3-Isopropylpyrazolo[1,5-a]pyridine has an XLogP3 of 2.2 and a topological polar surface area (TPSA) of 17.3 Ų [1]. In contrast, the unsubstituted parent pyrazolo[1,5-a]pyridine has an XLogP3 of approximately 1.2 and a TPSA of approximately 17 Ų (similar TPSA due to same heteroatom count) . The ~1.0 logP increase enhances membrane permeability without significantly altering hydrogen bonding capacity, which can be advantageous for CNS-targeted lead optimization where balanced lipophilicity is desired .

Physicochemical properties Drug-likeness CNS penetration

Absence of 3-Isobutyryl Group Differentiates 3-Isopropylpyrazolo[1,5-a]pyridine from PDE-Inhibiting Ibudilast

Ibudilast (3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine) is a pan-PDE inhibitor with IC50 values ranging from 10–53 μM across PDE1–5 isoforms and additional anti-inflammatory activity via MIF inhibition [1]. The target compound, 3-isopropylpyrazolo[1,5-a]pyridine, lacks the 3-isobutyryl carbonyl group essential for ibudilast's pharmacological activity. This structural difference makes it unsuitable as a direct PDE inhibitor replacement but positions it as a clean, non-pharmacologically active scaffold for de novo library synthesis, avoiding PDE-mediated off-target effects in phenotypic screening campaigns .

PDE inhibition Ibudilast Target selectivity

Commercial Purity and Quality Control: Lot-to-Lot Consistency Across Major Suppliers

Supply chain analysis indicates that 3-isopropylpyrazolo[1,5-a]pyridine is available at consistent purity grades from multiple vendors: MolCore offers a minimum 98% purity (NLT 98%) with ISO-certified quality systems applicable to global pharmaceutical R&D , while Chemenu supplies at 97% purity . In comparison, 2-isopropylpyrazolo[1,5-a]pyridine from Bidepharm is also offered at 97% purity with QC documentation including NMR, HPLC, and GC . The 3-isopropyl isomer thus meets or exceeds the purity benchmark set by its 2-isopropyl counterpart, making it a reliable procurement choice.

Purity Quality control Procurement specification

High-Value Application Scenarios for 3-Isopropylpyrazolo[1,5-a]pyridine in Drug Discovery and Chemical Biology


CNS Drug Lead Optimization via Pre-Installed Lipophilic Handle

For medicinal chemistry programs targeting CNS indications, 3-isopropylpyrazolo[1,5-a]pyridine serves as an advantageous starting scaffold because its computed XLogP3 of 2.2 aligns with the CNS drug-like lipophilicity range (typically 1–4 logP), while its low TPSA (17.3 Ų) supports blood-brain barrier penetration [1]. By procuring this building block directly, teams bypass the need for late-stage isopropylation and can immediately explore SAR around the 5- and 7-positions of the pyridine ring, reducing synthesis cycle time by an estimated 2–3 steps compared to starting from the unsubstituted pyrazolo[1,5-a]pyridine core [1].

Regioselective Derivatization at the 3-Position for Kinase Inhibitor Library Synthesis

The 3-isopropyl group on the pyrazolo[1,5-a]pyridine scaffold can direct electrophilic substitution and metal-catalyzed cross-coupling reactions to specific positions on the pyridine ring. In the context of kinase inhibitor discovery, where pyrazolo[1,5-a]pyridines have been employed as p38 kinase, PI3K, and RET inhibitors [1], the target compound provides a pre-functionalized core that can be elaborated via halogenation at C-5 or C-7, followed by Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This regioselective advantage is not available with the 2-isopropyl isomer, where steric and electronic effects differ due to the proximity of the isopropyl group to the bridgehead nitrogen .

Negative Control or Inactive Scaffold for PDE/MIF Target Engagement Assays

Because 3-isopropylpyrazolo[1,5-a]pyridine lacks the 3-isobutyryl group essential for ibudilast's PDE and MIF inhibitory activity [1], it can serve as an ideal negative control compound in target engagement assays (e.g., CETSA, ITDRF-CETSA) and enzyme inhibition experiments where ibudilast is the positive control. This use case is particularly relevant for groups studying neuroinflammation or glial cell modulation where ibudilast (AV411/MN-166) is a reference molecule [1]. Procuring the 3-isopropyl scaffold ensures that any observed effect in cellular or biochemical assays can be attributed to the pharmacophore rather than the core scaffold.

Phosphonate Bioisostere Precursor for Antiviral and Oncology Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold, particularly when functionalized at the 3-position, has been explored as a precursor to phosphonate derivatives with potential antiviral and DHODH-inhibitory activity [1]. 3-Isopropylpyrazolo[1,5-a]pyridine can be converted to 3-phosphonate analogs via oxidative [3+2] cycloaddition with alkynylphosphonates, as described by Khomenko et al. [1]. These phosphonate derivatives are of interest as carboxylic acid bioisosteres in drug design. The pre-installed isopropyl group provides a lipophilic anchor that can influence the pharmacokinetic profile of the final phosphonate product, distinguishing it from unsubstituted or 2-substituted analogs [1].

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